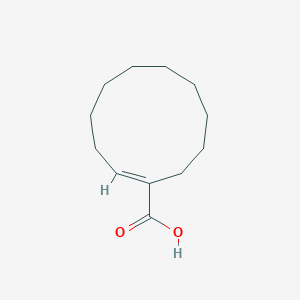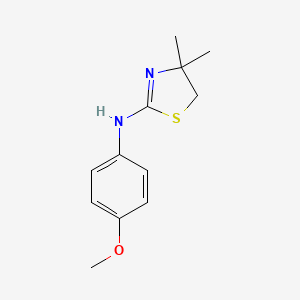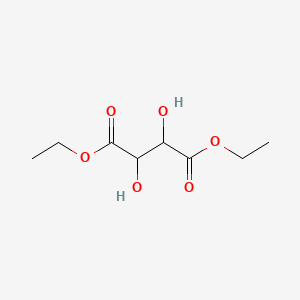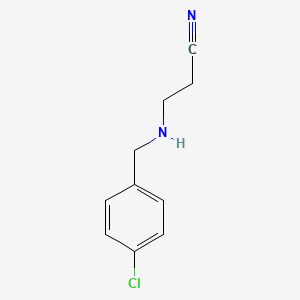
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a chemical compound with the molecular formula C10H6F3NO4 and a molecular weight of 261.16 g/mol It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a butane-1,3-dione backbone
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione typically involves the reaction of ethyl trifluoroacetate with p-nitroacetophenone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4,4,4-Trifluoro-1-(4-aminophenyl)butane-1,3-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines[][3].
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound lacks the nitro group, which can result in different chemical reactivity and biological activity.
4,4,4-Trifluoro-1-(2-naphthyl)butane-1,3-dione: The presence of a naphthyl group instead of a nitrophenyl group can lead to variations in physical and chemical properties
Eigenschaften
CAS-Nummer |
425391-02-2 |
|---|---|
Molekularformel |
C10H6F3NO4 |
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-hydroxy-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-5,15H |
InChI-Schlüssel |
HMGLDQCVKKKFMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)


![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3433604.png)


